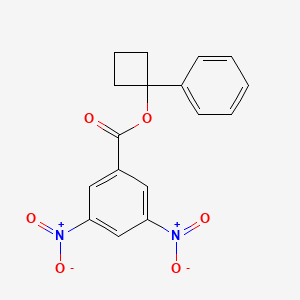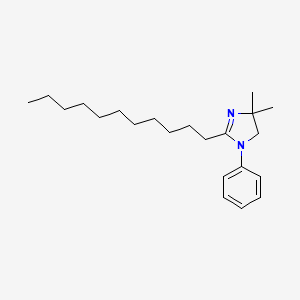
2-Imidazoline, 4,4-dimethyl-1-phenyl-2-undecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazoline, 4,4-dimethyl-1-phenyl-2-undecyl- is a complex organic compound belonging to the imidazoline family. Imidazolines are heterocyclic compounds containing nitrogen atoms, and they are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazoline, 4,4-dimethyl-1-phenyl-2-undecyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst, such as nickel, to form the imidazoline ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic or saturated heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Imidazoline, 4,4-dimethyl-1-phenyl-2-undecyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazoline N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
2-Imidazoline, 4,4-dimethyl-1-phenyl-2-undecyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating conditions such as hypertension and inflammation.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and fabric softeners.
Mechanism of Action
The mechanism of action of 2-Imidazoline, 4,4-dimethyl-1-phenyl-2-undecyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-imidazoline: A simpler imidazoline derivative with similar chemical properties.
2-Phenyl-2-imidazoline: Another imidazoline compound with a phenyl group, used in similar applications.
Uniqueness
2-Imidazoline, 4,4-dimethyl-1-phenyl-2-undecyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its long alkyl chain and phenyl group contribute to its versatility in various applications, making it a valuable compound in both research and industry .
Properties
CAS No. |
5448-27-1 |
|---|---|
Molecular Formula |
C22H36N2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
5,5-dimethyl-3-phenyl-2-undecyl-4H-imidazole |
InChI |
InChI=1S/C22H36N2/c1-4-5-6-7-8-9-10-11-15-18-21-23-22(2,3)19-24(21)20-16-13-12-14-17-20/h12-14,16-17H,4-11,15,18-19H2,1-3H3 |
InChI Key |
XYMKQFAGAOZDEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NC(CN1C2=CC=CC=C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


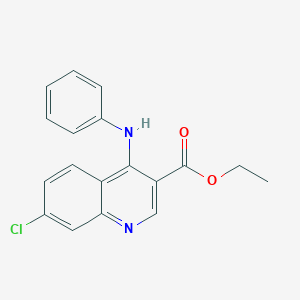

![2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid](/img/structure/B13986803.png)
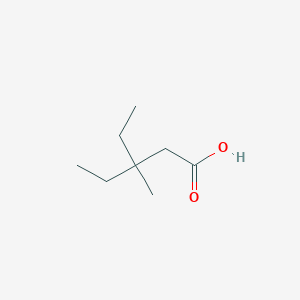
![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B13986806.png)
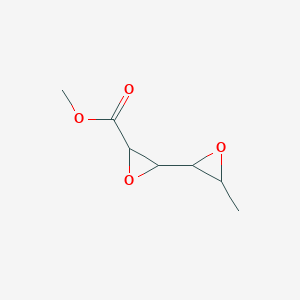
![5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole](/img/structure/B13986815.png)
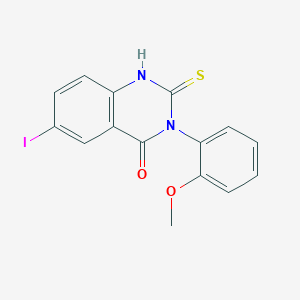
![7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl-](/img/structure/B13986834.png)
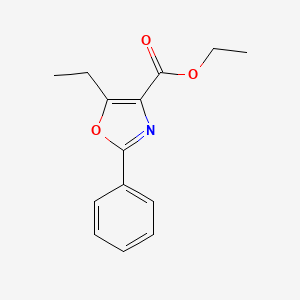
![3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate](/img/structure/B13986837.png)

